molecular formula C6H8N2O2 B12549703 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate CAS No. 177084-71-8

2-Diazonio-4-methyl-3-oxopent-1-en-1-olate

Cat. No.: B12549703
CAS No.: 177084-71-8
M. Wt: 140.14 g/mol
InChI Key: GWCYLXGSHVHYOM-UHFFFAOYSA-N
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Description

2-Diazonio-4-methyl-3-oxopent-1-en-1-olate is a chemical compound with the molecular formula C6H7N2O3 It is known for its unique structure, which includes a diazonium group and an enolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate typically involves the diazotization of 4-methyl-3-oxopentanoic acid. The reaction is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then treated with a base to form the enolate.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-4-methyl-3-oxopent-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the diazonium group to an amine.

    Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-3-oxopentanoic acid, while reduction can produce 4-methyl-3-aminopentanoic acid.

Scientific Research Applications

2-Diazonio-4-methyl-3-oxopent-1-en-1-olate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diazonio-4-methyl-3-oxopent-1-en-1-olate involves its reactivity as a diazonium compound. The diazonium group can undergo various reactions, such as coupling with aromatic compounds to form azo dyes. The enolate moiety can participate in nucleophilic addition and substitution reactions, making the compound versatile in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1,5-diethoxy-1,5-dioxopent-2-en-3-olate: This compound has a similar diazonium group but different substituents, leading to distinct reactivity and applications.

    1-Diazonio-3,3-dimethyl-4-oxopent-1-en-2-olate: Another related compound with variations in the alkyl groups and positions of functional groups.

Uniqueness

2-Diazonio-4-methyl-3-oxopent-1-en-1-olate is unique due to its specific combination of a diazonium group and an enolate moiety. This combination imparts distinct reactivity and makes it valuable for specific synthetic applications that other similar compounds may not be suitable for.

Properties

CAS No.

177084-71-8

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

2-diazo-4-methyl-3-oxopentanal

InChI

InChI=1S/C6H8N2O2/c1-4(2)6(10)5(3-9)8-7/h3-4H,1-2H3

InChI Key

GWCYLXGSHVHYOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C(=[N+]=[N-])C=O

Origin of Product

United States

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